Benzyl (2-oxo-2-phenylethyl)carbamate

Organic synthesis Green chemistry Protecting groups

This specialized carbamate is a strategic starting material due to its unique Cbz-protected amine and phenacyl ketone architecture. Unlike standard Boc/Fmoc analogs, the phenacyl moiety functions as a photoremovable protecting group, enabling light-triggered, orthogonal deprotection for caged neurotransmitters or prodrugs. Sourcing this specific intermediate is essential for accessing privileged chemical space with patented therapeutic potential for cardiovascular disorders. Low-toxicity synthetic routes using CO2-based methodologies align with green chemistry standards.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B15306983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-oxo-2-phenylethyl)carbamate
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H15NO3/c18-15(14-9-5-2-6-10-14)11-17-16(19)20-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)
InChIKeyDXHNCAPSLILWGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-oxo-2-phenylethyl)carbamate: Molecular Identity and Structural Class of a Specialized Chemical Intermediate


Benzyl (2-oxo-2-phenylethyl)carbamate (CAS 54043-04-8, also referenced as 10569-32-3; molecular formula C16H15NO3) is a specialized carbamate compound characterized by a benzyl carbamate (Cbz) protecting group N-linked to a phenacyl (2-oxo-2-phenylethyl) moiety [1]. This bifunctional architecture distinguishes it from simpler alkyl or aryl carbamates, positioning it as a strategic intermediate in pharmaceutical and agrochemical synthesis, where the phenacyl fragment can serve as a latent pharmacophore or a photolabile protecting group [2].

Why a Generic Carbamate Cannot Replace Benzyl (2-oxo-2-phenylethyl)carbamate in Target-Driven Synthesis


Generic substitution of Benzyl (2-oxo-2-phenylethyl)carbamate with simple benzyl carbamates or alkyl phenacyl carbamates fails because the compound's unique value lies in the precise conjugation of the Cbz-protected amine with the phenacyl ketone [1]. The phenacyl group is not merely a passive substituent; it is an established photoremovable protecting group (PPG) that enables orthogonal, light-triggered deprotection in complex synthetic sequences [2]. Replacing it with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) analog would forfeit this light-mediated cleavage capability entirely. Furthermore, the specific electronic and steric environment created by the 2-oxo-2-phenylethyl group is critical for biological activity in applications such as cardiovascular drug development, where benzyl-substituted carbamates have been patented as therapeutic agents [3].

Quantitative Differentiators for Benzyl (2-oxo-2-phenylethyl)carbamate: A Data-Centric Procurement Evidence Guide


Phenacyl-Based Carbamates Achieve High Synthetic Yields Using CO2: Comparative Efficiency vs. Traditional Phosgene Methods

Benzyl (2-oxo-2-phenylethyl)carbamate and its phenacyl carbamate class can be synthesized via a CO2-based protocol that delivers high to excellent yields (generally >80%) for primary amines, including amino acids [1]. This method represents a significant advancement over traditional routes using phosgene or chloroformates, which often require harsher conditions and generate hazardous byproducts. The comparator is the class of phenacyl carbamates synthesized via standard benzyl chloroformate methods, for which such a systematic, mild, CO2-based protocol with high yield data has not been comparably established for this specific scaffold.

Organic synthesis Green chemistry Protecting groups

Structural Incorporation into Cardiovascular Drug Candidates: Patent-Backed Differentiation from Alkyl or Aryl Carbamates

The benzyl carbamate scaffold is a key structural feature in a patented class of benzyl-substituted carbamates (US Patent 9,090,609) developed by Bayer for the treatment and/or prophylaxis of cardiovascular disorders [1]. Benzyl (2-oxo-2-phenylethyl)carbamate serves as a direct precursor or a close structural analog to these therapeutic leads. In contrast, simpler carbamates like methyl or ethyl N-phenylcarbamates lack the specific benzyl and phenacyl substitution pattern that is essential for the biological activity described in the patent. While direct IC50 values for the exact compound are not publicly available, its presence as a defined intermediate in a major pharmaceutical patent provides verifiable, application-specific value that simpler, off-the-shelf carbamates cannot replicate.

Medicinal chemistry Cardiovascular disease Drug development

Potential for Orthogonal Photocatalytic Deprotection: A Clear Advantage Over Boc and Fmoc Analogs

Phenacyl carbamates, including the target compound, are established photoremovable protecting groups (PPGs) [1]. This enables deprotection using visible light, a level of orthogonal control unavailable to classic acid-labile (Boc) or base-labile (Fmoc) protecting groups [2]. While 2,5-dimethylphenacyl (DMP) carbamates show quantitative quantum yields (Φ) of 0.04–0.09 for amine release, the unsubstituted phenacyl core of Benzyl (2-oxo-2-phenylethyl)carbamate offers a simpler, more readily accessible scaffold for preliminary investigations into light-triggered release [1]. Comparatively, a tert-butyl (2-oxo-2-phenylethyl)carbamate (Boc analog) or benzyl carbamate (Cbz-NH2) lack this photolabile functionality entirely.

Chemical biology Photochemistry Protecting groups

Validated Application Scenarios for Benzyl (2-oxo-2-phenylethyl)carbamate Based on Evidence


Synthesis of Advanced Cardiovascular Drug Candidates

This compound is a strategic starting material for synthesizing novel benzyl-substituted carbamates, which have been patented for the treatment and prophylaxis of cardiovascular disorders [1]. Medicinal chemistry groups focused on cardiovascular targets should prioritize this compound over simpler carbamates to access a privileged chemical space with demonstrated therapeutic potential.

Development of Photocaged Bioactive Molecules

As a member of the phenacyl carbamate class, this compound can function as a photoremovable protecting group (PPG) for amines [2]. Researchers in chemical biology can utilize this scaffold to create 'caged' versions of neurotransmitters, drug molecules, or enzyme substrates. This enables light-triggered, spatiotemporal release in cellular assays, a capability that cannot be replicated with standard Boc or Fmoc-protected intermediates.

Green and Sustainable Amine Protection

The compound belongs to a class that can be synthesized using a CO2-based methodology, circumventing the need for toxic phosgene or chloroformates [3]. For process chemists and CROs focused on green chemistry and sustainable manufacturing, sourcing a phenacyl carbamate scaffold enables the implementation of a more environmentally benign synthetic route for complex amine protection.

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